4-(Ethylamino)phenol hydrochloride CAS number and properties
4-(Ethylamino)phenol hydrochloride CAS number and properties
An In-Depth Technical Guide to 4-(Ethylamino)phenol Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-(Ethylamino)phenol and its hydrochloride salt are organic compounds of significant interest within the chemical and pharmaceutical industries. Characterized by a phenol ring substituted with an ethylamino group at the para-position, this molecule serves as a versatile intermediate in the synthesis of a wide array of target molecules, including dyes and active pharmaceutical ingredients (APIs).[1] The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group imparts unique chemical reactivity, allowing for diverse functionalization pathways. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, analytical characterization, potential synthetic routes, applications, and critical safety protocols.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. While the hydrochloride salt is the primary subject, data is often most available for the free base, 4-(Ethylamino)phenol.
Nomenclature and Identification:
-
Common Name: 4-(Ethylamino)phenol
-
Synonyms: p-Hydroxy-N-ethylaniline, Phenol, 4-(ethylamino)-[1]
-
CAS Number: 659-34-7 (for the free base)
-
Molecular Formula: C₈H₁₁NO (Free Base)
-
Molecular Weight: 137.18 g/mol (Free Base)
For the hydrochloride salt, the molecular formula becomes C₈H₁₂ClNO and the molecular weight increases to 173.64 g/mol due to the addition of hydrochloric acid.[2]
Chemical Structure:
Caption: Conceptual workflow for the synthesis of 4-(Ethylamino)phenol HCl.
Causality in Synthesis: The choice of starting material is critical for efficiency and cost. Using p-aminophenol directly leverages a commercially available intermediate. The N-alkylation step introduces the ethyl group, a standard transformation often requiring a base to deprotonate the amine, making it a more effective nucleophile. Purification is essential to remove unreacted starting materials and byproducts, ensuring the quality required for pharmaceutical applications. Finally, conversion to the hydrochloride salt is a common strategy to improve the stability, handling, and water solubility of amine-containing compounds.
Section 3: Analytical Characterization
Rigorous analytical testing is non-negotiable in research and drug development to confirm identity, purity, and stability. A suite of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of 4-(Ethylamino)phenol hydrochloride.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of the ethyl group, the aromatic protons, and the phenol and amine functionalities.
-
Mass Spectrometry (MS): Coupled with techniques like Liquid Chromatography (LC-MS), it provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity. * High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity and quantifying the compound in various matrices. A reversed-phase method is typically suitable. Protocol: HPLC Purity Analysis
This protocol is adapted from a method for the closely related compound, 4-aminophenol, and is suitable for determining the purity of 4-(Ethylamino)phenol. [3]
-
Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column).
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and an ammonium formate (AmFm) buffer. A typical starting ratio could be 70:30:0.1 (Water:MeCN:AmFm buffer concentration). The use of an AmFm buffer makes the method compatible with mass spectrometry. [3]3. Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm. 4-aminophenol has a lambda max around this wavelength, and 4-(Ethylamino)phenol is expected to have a similar chromophore. [3]5. Sample Preparation: Dissolve a known quantity of 4-(Ethylamino)phenol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol: Spectrophotometric Quantification of Phenolics
For quantifying total phenolic content in a sample, such as in an environmental or process sample, the 4-aminoantipyrine (4-AAP) method is a standard colorimetric assay. [4]
-
Principle: Phenolic compounds react with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide to form a stable reddish-brown dye. The absorbance of this dye is proportional to the phenol concentration. [4]2. Sample Preparation: A preliminary distillation step is often required to remove interferences. For samples containing 4-(Ethylamino)phenol, this step separates it from non-volatile impurities. [4]3. Reagents:
-
Ammonium hydroxide buffer (pH 10 ± 0.2).
-
4-Aminoantipyrine solution (2.0%).
-
Potassium ferricyanide solution (8.0%).
-
-
Procedure: a. To 100 mL of the distilled sample (or a standard), add 2.0 mL of the pH 10 buffer and mix. b. Add 2.0 mL of 4-aminoantipyrine solution and mix. c. Add 2.0 mL of potassium ferricyanide solution and mix. d. After 15 minutes, measure the absorbance at 510 nm against a reagent blank.
-
Quantification: Compare the absorbance of the sample to a calibration curve prepared with known concentrations of a phenol standard. Results are typically reported as µg/L of phenol.
Analytical Workflow Diagram:
Caption: Standard analytical workflow for compound characterization.
Section 4: Applications in Research and Drug Development
Phenolic compounds are a recurring and vital motif in pharmaceuticals, valued for their biological activities and synthetic utility. [5][6]4-(Ethylamino)phenol hydrochloride, as a functionalized phenol, holds potential in several areas.
1. Synthetic Intermediate: The primary application is as a building block in organic synthesis. [1]The hydroxyl and amino groups are key functional handles.
-
Hydroxyl Group: Can be converted into ethers or esters. This is a common strategy in prodrug design to modify the lipophilicity and pharmacokinetic profile of a parent drug. [7]* Amino Group: Can be acylated, sulfonylated, or used in further alkylations to build more complex molecular scaffolds.
2. Pharmaceutical Scaffolding: The 4-aminophenol core is present in numerous APIs. The ethylamino variant provides a scaffold that can be explored for new biological activities. Phenolic moieties are frequently involved in key binding interactions (e.g., hydrogen bonding) with biological targets like enzymes and receptors. The introduction of an N-ethyl group, compared to a simple N-H or N-methyl, can fine-tune properties such as:
-
Potency: By altering the fit within a receptor's binding pocket.
-
Metabolic Stability: By potentially blocking a site of metabolic N-demethylation.
-
Lipophilicity: Affecting cell membrane permeability and overall drug distribution.
3. Dye Synthesis: Historically and currently, aminophenols are crucial intermediates in the production of azo dyes and other colorants for textiles and other industries. [1]
Section 5: Safety, Handling, and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are paramount. The available safety data sheets (SDS) for 4-(Ethylamino)phenol and related compounds provide a clear picture of the necessary precautions.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. * Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves. * Eye/Face Protection: Use chemical safety goggles or a face shield. * Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. * If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [8] Laboratory Safety Workflow:
Caption: Basic safety workflow for handling chemical powders.
References
-
PubChem. 4-(1-Aminoethyl)phenol hydrochloride. [Link]
- Pichat, L., et al. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals.
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link]
-
DrugBank. Phenol, 4-Dimethylamino-, Hydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
American Chemical Society. Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]
-
Hach. Phenols, 4-Aminoantipyrine Method. [Link]
-
U.S. Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
-
GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]
-
Journal of Medicinal Chemistry. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
-
ResearchGate. Prodrugs of Alcohols and Phenols. [Link]
Sources
- 1. CAS 659-34-7: 4-(Ethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. 4-(1-Aminoethyl)phenol hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
